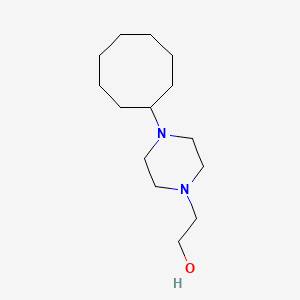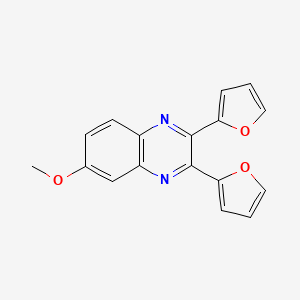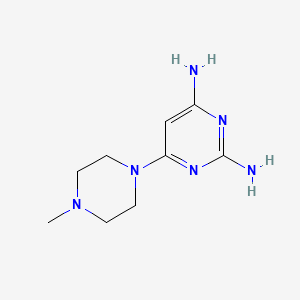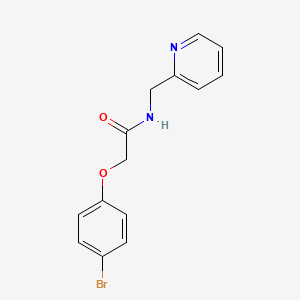![molecular formula C22H30ClNO B5675939 3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE](/img/structure/B5675939.png)
3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework
Preparation Methods
The synthesis of 3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the adamantane moiety: This can be achieved through the hydrogenation of adamantane derivatives or by using radical functionalization methods.
Introduction of the ethyl group: This step involves the alkylation of the adamantane derivative with an appropriate ethylating agent.
Formation of the benzoxazine ring: This can be done through a cyclization reaction involving a chlorinated precursor and a suitable amine.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interact with biological targets.
Materials Science: The rigid structure of the adamantane moiety makes it useful in the synthesis of high-performance polymers and nanomaterials.
Industrial Chemistry: It is used as a precursor in the synthesis of various functional materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 3-[2-(ADAMANTAN-1-YL)ETHYL]-6-CHLORO-5,7-DIMETHYL-3,4-DIHYDRO-2H-1,3-BENZOXAZINE include other adamantane derivatives such as:
Adamantane: The simplest adamantane derivative, used in antiviral drugs like amantadine.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral adamantane derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO/c1-14-5-20-19(15(2)21(14)23)12-24(13-25-20)4-3-22-9-16-6-17(10-22)8-18(7-16)11-22/h5,16-18H,3-4,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHARTZAHFAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CCC34CC5CC(C3)CC(C5)C4)C(=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-(cyclopropylmethylsulfanyl)ethanone](/img/structure/B5675867.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]-1H-indole](/img/structure/B5675883.png)


![N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-2-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B5675906.png)
![[3-(2-{1-[(2R)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}-1H-imidazol-1-yl)propyl]dimethylamine dihydrochloride](/img/structure/B5675910.png)
![6-{[(2S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5675913.png)
![3-(3-oxo-3-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5675916.png)
![1-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5675920.png)


![8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675937.png)


